molecular formula C14H10F3NO3 B7867650 4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid

4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid

Cat. No.: B7867650
M. Wt: 297.23 g/mol
InChI Key: PNORPJUXCNSEMT-UHFFFAOYSA-N
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Description

4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid is a chemical compound of interest in medicinal chemistry and pharmacological research, primarily investigated for its potential as a kinase inhibitor. This benzoic acid derivative features a trifluoromethoxy phenyl group, a common motif in drug design that can influence the molecule's metabolic stability, lipophilicity, and binding affinity. Research indicates its structural similarity to known inhibitors, suggesting potential application in the study of cancer cell proliferation and inflammatory signaling pathways. The compound is described in scientific literature as an intermediate in the synthesis of more complex molecules targeting specific kinases. Its mechanism of action is hypothesized to involve competitive binding to the ATP-binding site of certain protein kinases, thereby modulating downstream signaling cascades. This product is intended for research purposes, such as in vitro assay development and structure-activity relationship (SAR) studies, and is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-(trifluoromethoxy)anilino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO3/c15-14(16,17)21-12-7-5-11(6-8-12)18-10-3-1-9(2-4-10)13(19)20/h1-8,18H,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNORPJUXCNSEMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Direct Synthesis Routes to 4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid

The direct formation of the N-aryl bond in the target molecule is typically accomplished via metal-catalyzed cross-coupling reactions, which have become cornerstones of modern organic synthesis for their efficiency and scope.

The Ullmann reaction, or Ullmann condensation, is a classical copper-catalyzed method for the formation of carbon-nitrogen bonds. wikipedia.org This reaction traditionally involves the coupling of an amine with an aryl halide at elevated temperatures. organic-chemistry.org In the context of synthesizing this compound, this would involve the reaction between 4-(trifluoromethoxy)aniline (B150132) and a 4-halobenzoic acid, such as 4-chlorobenzoic acid or 4-bromobenzoic acid.

The traditional Ullmann reaction often requires harsh conditions, including high temperatures (frequently over 200 °C) and stoichiometric amounts of copper, which can limit its applicability for complex molecules. wikipedia.org However, modern variations have been developed that utilize ligands to improve the efficiency and mildness of the reaction. For instance, a modified Ullmann coupling has been successfully used to couple phenols with 2-chlorobenzoic acid, demonstrating the feasibility of this approach for benzoic acid derivatives. scispace.com The general mechanism is believed to involve the formation of a copper(I)-amido intermediate which then reacts with the aryl halide. organic-chemistry.org

A typical reaction setup for the synthesis of the target compound via an Ullmann-type reaction is depicted below:

Reaction Scheme: Ullmann-type Coupling

[Image of a chemical reaction showing 4-halobenzoic acid reacting with 4-(trifluoromethoxy)aniline in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base to form this compound]

Exploration of Chemo-Enzymatic Synthesis or Biocatalysis for Analogues

Chemo-enzymatic synthesis integrates the precision of biocatalysis with the robustness of chemical reactions, offering significant advantages in producing complex molecules under mild conditions with high stereoselectivity. While specific chemo-enzymatic routes for this compound are not extensively documented, the principles of biocatalysis can be applied to generate a diverse range of its analogues.

Enzymes such as reductases, dehydrogenases, and lipases are powerful tools for creating chiral centers and performing selective transformations. For instance, the synthesis of fluorinated amino acids and other chiral amines has been successfully achieved using biocatalysis. nih.govfigshare.com An enantioselective biocatalytic route was developed for (S)-3-(4-(trifluoromethyl)phenyl)morpholine, a structurally related compound, using an imine reductase (IRED) as the key step for asymmetric synthesis. digitellinc.com This highlights the potential for using IREDs or other reductases in the synthesis of chiral analogues of this compound, potentially by stereoselective reductive amination of a keto-acid precursor with 4-(trifluoromethoxy)aniline.

Similarly, dehydrogenases have been employed for the synthesis of fluorinated alanine (B10760859) enantiomers from fluoropyruvate substrates. nih.gov A comparable strategy could be envisioned where a dehydrogenase catalyzes the reductive amination of a suitable keto-precursor to install the amine linkage with high enantiomeric excess. Furthermore, lipases are frequently used for the kinetic resolution of racemic mixtures, a technique that could be applied to separate enantiomers of analogues bearing ester or alcohol functionalities.

The table below outlines potential biocatalytic strategies for the synthesis of analogues.

Enzyme ClassReaction TypePotential Application for AnaloguesSubstrate Example
Imine Reductase (IRED)Asymmetric Reductive AminationSynthesis of chiral analogues with stereocenters adjacent to the amine.4-Oxo-4-(phenyl)butanoic acid + 4-(Trifluoromethoxy)aniline
DehydrogenaseReductive AminationEnantioselective synthesis of amino acid-like analogues.4-Formylbenzoic acid derivatives
LipaseKinetic ResolutionSeparation of enantiomers from a racemic mixture of ester analogues.Racemic methyl 2-(4-((4-(trifluoromethoxy)phenyl)amino)phenyl)propanoate
Penicillin AcylaseEnantioselective ResolutionResolution of racemic mixtures of fluorinated β-amino acids. plu.mxRacemic N-phenylacetyl derivative of an analogue

Post-Synthetic Modification Strategies of the Core Structure for Diversification

Post-synthetic modification (PSM) is a powerful strategy for generating chemical diversity from a common core structure. The this compound scaffold possesses several reactive sites amenable to modification: the carboxylic acid group, the secondary amine, and the aromatic rings.

Modification of the Carboxylic Acid Group: The carboxylic acid is a versatile functional group that can be readily converted into other functionalities. nih.gov

Amidation: Coupling with various primary or secondary amines using standard peptide coupling reagents can generate a library of amides. This approach is widely used in medicinal chemistry to modulate physicochemical properties.

Esterification: Reaction with alcohols under acidic catalysis or using coupling agents yields esters.

Reduction: The carboxylic acid can be reduced to a primary alcohol, which can be further functionalized.

Modification of the Secondary Amine:

N-Acylation: The secondary amine can be acylated using acid chlorides or anhydrides to form N-acyl derivatives.

N-Alkylation: While direct alkylation can be challenging, it may be achieved under specific conditions with alkyl halides.

Modification of the Aromatic Rings: The electronic properties of the substituents on the aromatic rings dictate the feasibility and regioselectivity of further modifications.

Metalation: Directed ortho-metalation is a key strategy for functionalizing trifluoromethoxy-substituted anilines. nih.gov After protecting the secondary amine (e.g., as a tert-butoxycarbonyl (BOC) derivative), treatment with a strong base like tert-butyllithium (B1211817) can lead to deprotonation at the position ortho to the amino group on the aniline (B41778) ring. nih.govbeilstein-journals.org This lithiated intermediate can then be trapped with various electrophiles to introduce new substituents.

Electrophilic Aromatic Substitution: The amino group is an activating, ortho-, para-director, while the trifluoromethoxy group is deactivating and meta-directing (relative to itself). This suggests that electrophilic substitution would likely occur on the trifluoromethoxy-bearing ring, ortho to the activating amino group.

Derivatization of the PABA Moiety: The 4-aminobenzoic acid (PABA) portion of the molecule can be modified using established methods. For example, reaction of the amino group (in the PABA starting material) with various aldehydes can form Schiff bases. mdpi.com Alkylation of both the amine and carboxylic acid groups of PABA has also been reported. tandfonline.com These strategies could be adapted to create a wide array of analogues.

The following table summarizes potential post-synthetic modification strategies for the core structure.

Reactive SiteModification TypeReagents and ConditionsResulting Functional Group
Carboxylic AcidAmidationAmine, Peptide Coupling Reagent (e.g., HATU, EDC)Carboxamide
Carboxylic AcidEsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄)Ester
Carboxylic AcidReductionReducing Agent (e.g., LiAlH₄, BH₃)Primary Alcohol
Secondary AmineN-AcylationAcid Chloride or Anhydride, BaseN-Acyl Amine
Aromatic Ring (Trifluoromethoxy-substituted)Directed ortho-Metalation1. N-Protection (e.g., Boc₂O) 2. t-BuLi 3. Electrophile (e.g., CO₂, I₂)Introduction of various substituents (e.g., -COOH, -I)
Aromatic Ring (Benzoic acid-substituted)Electrophilic HalogenationN-Bromosuccinimide (NBS) or N-Chlorosuccinimide (NCS)Bromo or Chloro substituent

Structural Elucidation and Conformational Analysis

Advanced Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the chemical identity and structural features of the target compound in solution and solid states.

High-resolution NMR spectroscopy is an indispensable tool for verifying the molecular framework of 4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid by probing the local chemical environment of magnetically active nuclei.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. The aromatic protons on the two phenyl rings would appear as complex multiplets in the downfield region (typically 6.8-8.2 ppm). The protons on the benzoic acid ring and the trifluoromethoxy-substituted ring would have characteristic splitting patterns (doublets or doublet of doublets) reflecting their coupling with adjacent protons. The labile protons of the carboxylic acid (-COOH) and the secondary amine (-NH-) groups would each present as broad singlets, with their chemical shifts being highly dependent on solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would provide further structural confirmation by revealing the number of unique carbon environments. Due to the molecule's asymmetry, a total of 14 distinct signals are expected for the 14 carbon atoms. The spectrum would feature signals for the carbonyl carbon of the carboxylic acid (around 165-175 ppm), aromatic carbons (110-150 ppm), and the carbon of the trifluoromethoxy group (a quartet around 121 ppm due to coupling with fluorine).

¹⁹F NMR: The fluorine-19 NMR spectrum is a simple yet powerful confirmation of the trifluoromethoxy (-OCF₃) group. It is expected to show a sharp singlet, as the three fluorine atoms are chemically equivalent and typically show no significant coupling to protons over the number of bonds separating them.

Table 1: Expected NMR Spectral Data for this compound
NucleusExpected Chemical Shift (ppm)Expected MultiplicityAssignment
¹H> 10Broad Singlet-COOH
¹H~9-10Broad Singlet-NH-
¹H~6.8 - 8.2Multiplets / DoubletsAromatic C-H
¹³C~165 - 175SingletC=O
¹³C~110 - 150Multiple SingletsAromatic C
¹³C~121Quartet (q)-OCF₃
¹⁹F~ -58Singlet-OCF₃

Infrared (IR) spectroscopy is employed to identify the principal functional groups within the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be distinguished by several key absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the hydrogen-bonded carboxylic acid group. The N-H stretching vibration of the secondary amine would appear as a sharp to medium band around 3300-3400 cm⁻¹. The C=O stretch of the carboxylic acid would be visible as a strong, sharp absorption band in the range of 1680-1710 cm⁻¹. Additionally, characteristic bands for C-O and C-F stretching associated with the trifluoromethoxy group would be present, typically in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Table 2: Expected IR Absorption Bands for this compound
Frequency Range (cm⁻¹)Vibration TypeFunctional Group
3300 - 3400N-H StretchSecondary Amine
2500 - 3300O-H Stretch (broad)Carboxylic Acid
1680 - 1710C=O StretchCarboxylic Acid
1600 - 1450C=C StretchAromatic Ring
1200 - 1300C-O StretchEther (Ar-O-CF₃)
1000 - 1100C-F StretchTrifluoromethoxy

Mass spectrometry is used to determine the molecular weight of the compound and can provide insight into its structural composition through fragmentation analysis. For this compound (molecular formula C₁₄H₁₀F₃NO₃), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to its exact molar mass (approx. 311.06 g/mol ). Common fragmentation pathways would likely involve the loss of a hydroxyl radical (-OH), a carboxyl group (-COOH), or cleavage at the C-N bond, yielding fragments that can be analyzed to further corroborate the proposed structure.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and conformational details.

Polymorphism, the ability of a substance to exist in more than one crystal form, and solvatomorphism, the inclusion of solvent molecules into the crystal lattice, are critical aspects of solid-state chemistry. Systematic investigations into a series of 4-phenylaminobenzoic acids have revealed that these compounds generally exhibit limited polymorphism. nih.gov This tendency is in stark contrast to the behavior of structurally related fenamic acids (2-phenylaminobenzoic acids), which are known to be more polymorphic. nih.gov

Despite the low propensity for polymorphism, 4-PABAs have been shown to form solvates. nih.gov A comprehensive polymorph screening of several derivatives led to the discovery of both solvent-free crystals and solvated forms, for example, incorporating pyridine (B92270) or dichloromethane (B109758) into the crystal lattice. nih.gov The formation and stability of these different solid forms are typically investigated using techniques such as single-crystal and powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA). nih.govrsc.orguky.edu

Conformational Analysis and Molecular Geometry Investigations

A key feature of diphenylamine (B1679370) and its derivatives is the non-planar conformation. The two phenyl rings are typically twisted with respect to each other, resulting in a significant dihedral angle between their planes. This twist is a consequence of the steric repulsion between the ortho-hydrogen atoms on the adjacent rings. The exact value of this dihedral angle can be influenced by the nature and position of the substituents on the rings.

The carboxylic acid group is expected to be coplanar with the benzoic acid ring to maximize resonance stabilization. Similarly, the trifluoromethoxy group's oxygen atom will lie in the plane of its attached phenyl ring. The C-N-C bond angle of the amine linker is expected to be in the range typical for diarylamines, which is generally larger than the ideal sp² angle of 120° due to the steric bulk of the phenyl groups.

In the solid state, it is anticipated that the carboxylic acid groups would participate in strong intermolecular hydrogen bonding, likely forming centrosymmetric dimers. This is a common packing motif for carboxylic acids.

To provide a quantitative illustration of the molecular geometry, the following tables present typical bond lengths and angles for a related diphenylamine carboxylic acid structure that has been characterized crystallographically. These values serve as a reasonable approximation for the core structure of this compound.

Table 1: Selected Bond Lengths (Å)

BondLength (Å)
C-C (Aromatic)1.38 - 1.41
C-N1.41 - 1.43
C-O (Carboxyl)1.25 - 1.31
C-C (Carboxyl)1.48 - 1.51
N-H~0.86
O-H (Carboxyl)~0.97
C-O (Ether)~1.37
C-F~1.34

Table 2: Selected Bond Angles (°)

AngleValue (°)
C-N-C125 - 130
C-C-N118 - 122
C-C-C (Aromatic)118 - 121
O-C-O (Carboxyl)122 - 124
C-C-O (Carboxyl)116 - 120
C-O-C (Ether)~118
F-C-F~106

Table 3: Key Dihedral Angles (°)

Dihedral AngleValue (°)
Phenyl Ring 1 Plane - Phenyl Ring 2 Plane30 - 60

Structure Activity Relationship Sar Studies

Influence of the Trifluoromethoxy Group on Biological Activity and Selectivity

The trifluoromethoxy (-OCF3) group plays a pivotal role in modulating the biological and physicochemical properties of 4-((4-(trifluoromethoxy)phenyl)amino)benzoic acid. Its unique electronic and lipophilic characteristics significantly impact the molecule's interaction with biological targets.

Electronic Effects and Their Contribution to Biological Potency

The trifluoromethoxy group is a potent electron-withdrawing substituent, a property conferred by the high electronegativity of the fluorine atoms. epa.gov This strong inductive effect alters the electron distribution within the aromatic ring, which can enhance binding interactions with target proteins. In the context of AKR1C3 inhibition, electron-withdrawing groups on the phenylamino (B1219803) B-ring have been found to be optimal for inhibitory activity. nih.govepa.gov The electron-withdrawing nature of the -OCF3 group can strengthen hydrogen bonds and other electrostatic interactions between the inhibitor and the active site of the enzyme. epa.gov

Impact of Positional Isomerism of the Trifluoromethoxy Group on Activity and Selectivity

Significance of the Carboxylic Acid Moiety in Molecular Recognition

The carboxylic acid group is a key pharmacophoric feature of this compound, playing a critical role in its molecular recognition by target enzymes like AKR1C3. This functional group is essential for anchoring the molecule within the active site through strong hydrogen bond interactions. nih.gov

Importance of the Position and Acidity (pKa) of the Carboxylic Acid Group (e.g., meta-carboxylic acid for AKR1C3)

The position of the carboxylic acid on the A-ring is a major determinant of selectivity for AKR1C3 over other related isoforms. nih.govnih.gov For N-phenylanthranilic acid derivatives, moving the carboxylic acid from the ortho- to the meta-position relative to the secondary amine has been shown to dramatically increase selectivity for AKR1C3. nih.govnih.gov This meta-arrangement confers a pronounced selectivity for AKR1C3 without a significant loss of inhibitory potency. nih.gov The acidity of the carboxylic acid, represented by its pKa value, also correlates with AKR1C3 inhibitory potency. nih.gov The carboxylate group of the N-benzoic acid ring anchors the inhibitor to the oxyanion site of AKR1C3 through hydrogen bonds with key amino acid residues such as Tyr55 and His117. nih.gov

CompoundCarboxylic Acid PositionAKR1C3 IC50 (nM)AKR1C2 IC50 (nM)Selectivity (AKR1C2/AKR1C3)
2-((4-(Trifluoromethyl)phenyl)amino)benzoic acidortho512204.3
3-((4-(Trifluoromethyl)phenyl)amino)benzoic acidmeta27>10000>370

Data extrapolated from studies on analogous trifluoromethyl compounds. nih.gov

Systematic Evaluation of Substituent Effects on the Phenyl Rings and Linker

The biological activity of diarylamine benzoic acid compounds, including this compound, is significantly influenced by the nature and position of substituents on both phenyl rings, as well as the characteristics of the linker connecting them. Structure-activity relationship (SAR) studies on analogous compounds have provided valuable insights into how these modifications can modulate potency and selectivity.

Phenyl Ring Substitutions

Systematic evaluation of substituents on the phenyl rings of diarylamine and related benzoic acid scaffolds has revealed several key trends. The electronic properties, size, and position of these substituents play a crucial role in determining the compound's interaction with its biological target.

Substituents on the Benzoic Acid Ring:

For a series of 3-[(6-arylamino)pyridazinylamino]benzoic acids, which share a similar diarylamine motif, compounds with a 4-chlorophenylamino moiety exhibited the highest cytotoxic activity against the HT-29 colon cancer cell line. cu.edu.eg This highlights the favorable impact of a halogen substituent at the para position of the aniline (B41778) ring.

Substituents on the Non-Benzoic Phenyl Ring:

In studies of diarylamine-guided carboxamide derivatives, the substituents on the non-benzoic aryl ring were found to dramatically influence cytotoxic activity. nih.gov This underscores the importance of this ring in target engagement. For instance, in a series of thiazole (B1198619) derivatives, the presence of an oxime moiety on a phenyl ring significantly enhanced antiproliferative activity against lung cancer cell lines. mdpi.com

The following table summarizes the general effects of phenyl ring substitutions on the activity of analogous diarylamine and benzoic acid compounds, based on findings from various studies.

Ring PositionSubstituent TypeGeneral Effect on ActivityReference
Benzoic Acid Ring (ortho, para)Electron-withdrawingIncrease pharmacy180.com
Benzoic Acid Ring (meta)AnyDecrease pharmacy180.com
Benzoic Acid Ring (ortho, para)Electron-donatingIncrease pharmacy180.com
Non-Benzoic Phenyl Ring (para)Halogen (e.g., Chloro)Increase cu.edu.eg

This table represents generalized trends observed in related compound series and may not be directly predictive for all biological targets of this compound.

Linker Modifications

In a broad sense, for local anesthetic benzoic acid derivatives, the nature of the atom connecting the aromatic core to the rest of the molecule (the "intermediate" chain) influences potency, with the order of decreasing potency being sulfur, oxygen, carbon, and then nitrogen. pharmacy180.com While this is for a different class of compounds, it illustrates the principle that the linker's composition is vital. Amide linkers, for instance, are generally more resistant to metabolic hydrolysis than ester linkers, which can affect the duration of action. pharmacy180.com

For antibody-drug conjugates, the stability and cleavage properties of the linker are paramount. While not directly analogous, the extensive research into linkers in this field, such as the para-aminobenzyl carbamate (B1207046) (PABC) linker, demonstrates the sophisticated role linkers play in drug delivery and activity. researchgate.net

The table below illustrates hypothetical linker modifications and their potential impact on activity, based on general principles observed in medicinal chemistry.

Linker ModificationPotential Impact on ActivityRationale
Replacement of -NH- with -O- or -S-Altered potency and metabolic stabilityChanges in bond angles, electronics, and susceptibility to metabolism. pharmacy180.com
Introduction of alkyl groups on the nitrogenAltered conformation and steric hindranceMay improve or hinder binding depending on the target's active site topology.
Replacement of -NH- with an amide (-C(O)NH-)Increased rigidity and altered H-bondingCan provide more defined conformational preferences and additional interaction points. pharmacy180.com

This table is illustrative and based on general principles; specific effects would be target-dependent.

Molecular Interactions and Biological Mechanism of Action

Molecular Target Identification and Validation (e.g., Aldo-Keto Reductase 1C3 (AKR1C3) Inhibition)

The primary molecular target identified for the class of N-phenyl-aminobenzoates, to which 4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid belongs, is Aldo-Keto Reductase 1C3 (AKR1C3). nih.gov This enzyme, also known as type 5 17β-hydroxysteroid dehydrogenase, is a critical enzyme in the biosynthesis of potent androgens like testosterone and 5α-dihydrotestosterone (5α-DHT). nih.govdtu.dk

AKR1C3 has been validated as a significant therapeutic target, particularly in the context of castrate-resistant prostate cancer (CRPC). nih.govdtu.dk In CRPC, tumor cells often exhibit an upregulation of AKR1C3, which allows them to synthesize their own androgens, thereby driving cancer progression despite androgen deprivation therapies. nih.govdtu.dk The inhibition of AKR1C3 is therefore predicted to prevent cancer cell proliferation by cutting off this intratumoral androgen supply, making it an attractive strategy for treating CRPC. nih.gov The validation of AKR1C3 as a target is further supported by studies showing that its inhibition can promote the differentiation of cancer cell lines. nih.gov

A crucial aspect of targeting AKR1C3 is the need for selectivity. Inhibitors should not significantly affect the closely related isoforms AKR1C1 and AKR1C2. nih.govdtu.dk These isoforms are involved in the breakdown of 5α-DHT, and their inhibition could paradoxically increase the androgenic signal, which would be counterproductive. nih.gov Therefore, the development of selective AKR1C3 inhibitors is a key therapeutic goal. nih.govdtu.dk

Characterization of Ligand-Target Binding Interactions

The binding of N-phenyl-aminobenzoate inhibitors to AKR1C3 has been characterized through structural biology, providing a clear picture of the molecular interactions that drive their potency and selectivity.

While a co-crystal structure for this compound is not available, the X-ray crystal structure of the closely related and potent inhibitor, 3-((4'-(trifluoromethyl)phenyl) amino)benzoic acid, in complex with AKR1C3 has been elucidated. dtu.dk This structure reveals that the inhibitor binds in a specific orientation within the enzyme's active site. The N-benzoic acid portion (A-ring) and the phenylamino (B1219803) portion (B-ring) adopt a conformation similar to that of other non-steroidal anti-inflammatory drug (NSAID) inhibitors like flufenamic acid. dtu.dkresearchgate.net

A critical interaction for this class of inhibitors is the formation of a strong hydrogen bonding network. The carboxylate group of the inhibitor's benzoic acid ring is anchored to the "oxyanion site" of the AKR1C3 active site. dtu.dk This involves direct hydrogen bonds with the catalytic residues Tyrosine 55 (Tyr55) and Histidine 117 (His117). dtu.dkresearchgate.net This interaction is a key determinant of the inhibitory effect, as it blocks the binding of the natural substrate. researchgate.net

The phenylamino ring of the inhibitor extends into a specific subpocket within the active site, where it engages in numerous hydrophobic and van der Waals interactions. dtu.dk This subpocket is defined by residues such as Serine 118, Asparagine 167, Phenylalanine 306, Phenylalanine 311, and Tyrosine 319. dtu.dk The trifluoromethoxy group on the phenylamino ring projects deeper into this pocket, an interaction that is crucial for conferring selectivity for AKR1C3 over other isoforms like AKR1C1 and AKR1C2. dtu.dk The specific substitutions on this ring are optimal for AKR1C3 inhibition when they are electron-withdrawing groups. nih.gov

Investigation of Cellular Pathway Modulation and Downstream Effects

The inhibition of AKR1C3 by N-phenyl-aminobenzoates directly impacts cellular androgen metabolism. In cellular models of prostate cancer that overexpress AKR1C3, these inhibitors have been shown to effectively block the enzyme's metabolic activity. nih.gov This leads to a significant reduction in the production of testosterone from its precursors, such as Δ4-androstene-3,17-dione. nih.gov By depleting the intratumoral pool of potent androgens, these compounds can suppress the androgen receptor signaling pathway, which is a key driver of prostate cancer growth. This modulation of cellular pathways and the resulting downstream effects on androgen levels are the foundation of their therapeutic potential in treating hormone-dependent malignancies. nih.govdtu.dk

Exploration of Allosteric Modulation or Other Complex Binding Modes

A comprehensive search of scientific databases and research articles reveals a lack of specific studies focused on the allosteric modulation or other complex binding modes of this compound. Allosteric modulators are molecules that bind to a receptor at a site distinct from the primary (orthosteric) binding site, causing a conformational change that alters the receptor's activity. This can result in either potentiation (positive allosteric modulation) or inhibition (negative allosteric modulation) of the receptor's response to its endogenous ligand.

While direct evidence for this compound is wanting, the broader class of diphenylamine (B1679370) and aminobenzoic acid derivatives has been associated with a variety of biological activities that, in some cases, involve complex interactions with their targets. For instance, derivatives of aminobenzoic acid are known to exhibit a range of biological effects, including antimicrobial and cytotoxic activities. The precise mechanisms underlying these activities often involve intricate interactions with enzymes or receptors.

Furthermore, the presence of the trifluoromethoxy (-OCF3) group can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. This group is known for its high lipophilicity and metabolic stability, which can enhance a compound's ability to cross cellular membranes and interact with intracellular targets. The strong electron-withdrawing nature of the trifluoromethoxy group can also modulate the electronic properties of the phenyl ring, potentially influencing its binding affinity and selectivity for specific biological targets.

Given the structural similarities to other biologically active diphenylamine derivatives, it is plausible that this compound could engage in complex binding interactions. However, without empirical data from dedicated binding assays, structural biology studies (such as X-ray crystallography or NMR spectroscopy), and computational modeling, any discussion of its potential for allosteric modulation remains speculative. Future research is necessary to delineate the precise molecular mechanisms of action for this compound and to explore its potential to function as an allosteric modulator of clinically relevant targets.

Computational Chemistry and Molecular Modeling

Pharmacophore Modeling for Hit Identification and OptimizationNo pharmacophore models have been developed or published based on this specific molecule.

Further research or de novo computational studies would be required to generate the data necessary to fulfill the original request.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in computational chemistry for developing mathematical models that correlate the structural or property descriptors of chemical compounds with their biological activities. For the class of N-phenylanthranilic acids, to which 4-((4-(trifluoromethoxy)phenyl)amino)benzoic acid belongs, QSAR analyses have been instrumental in elucidating the physicochemical properties that govern their anti-inflammatory and other biological activities.

Furthermore, while lipophilicity (log P) and other common physicochemical parameters showed poor correlation with activity in this broad study, dipole moments were found to have some significance. nih.gov The best-derived QSAR model incorporated Verloop substituent width parameters (B1 and B3) and the bond dipole (μbond), emphasizing the influence of steric and electronic properties on the biological response. nih.gov

For the specific compound, this compound, the trifluoromethoxy (-OCF3) group at the 4-position of the N-phenyl ring is a key structural feature. This substituent is known for its high lipophilicity and strong electron-withdrawing nature. In the context of a QSAR model, these properties would be quantified by descriptors such as the hydrophobic constant (π) and the electronic parameter (σ).

To illustrate how such a compound would be analyzed in a hypothetical QSAR study, a data table can be constructed. This table would typically include the chemical structures of a series of analogs, their experimentally determined biological activities (e.g., IC50 for COX inhibition), and the calculated values for various molecular descriptors.

Hypothetical Data Table for QSAR Analysis of N-Aryl Anthranilic Acid Derivatives

Compound IDR-Group (at position 4' of N-phenyl ring)Biological Activity (log 1/IC50)Hydrophobicity (π)Electronic Parameter (σ)Steric Parameter (MR)
1H4.500.000.001.03
2Cl5.250.710.236.03
3CH35.100.56-0.175.65
4OCH34.95-0.02-0.277.87
5 OCF3 5.80 1.04 0.35 7.84
6CF35.650.880.545.02

Note: The biological activity and descriptor values in this table are hypothetical and for illustrative purposes only, as a specific QSAR study including this compound with a complete dataset was not found in the searched literature.

From this hypothetical data, a QSAR equation could be derived using multiple linear regression (MLR) or other statistical methods. For instance, a possible equation might look like:

log(1/IC50) = k1(π) + k2(σ) + k3(MR) + C

Where k1, k2, and k3 are the coefficients for each descriptor, and C is a constant. The statistical quality of the model would be assessed by parameters such as the correlation coefficient (R²), the cross-validated correlation coefficient (Q²), and the standard error of the estimate.

The insights gained from such a QSAR model would be crucial for predictive modeling. By understanding the quantitative impact of different substituents on the biological activity, medicinal chemists can design new analogs of this compound with potentially enhanced potency or other desirable properties. For example, if the model indicates a positive correlation with hydrophobicity and a negative correlation with steric bulk at a certain position, new compounds could be synthesized with substituents that fit these criteria.

Derivatization Strategies and Analogue Design

Chemical Modification of the Benzoic Acid Carboxyl Group (e.g., Esterification, Amidation, Salt Formation)

The carboxylic acid group is a primary site for modification, allowing for the synthesis of esters, amides, and salts, which can significantly alter the compound's solubility, polarity, and pharmacokinetic profile.

Esterification: The carboxyl group can be converted to an ester through various methods. Standard Fischer esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, for example by using thionyl chloride, which then readily reacts with an alcohol to form the desired ester. google.com This method is particularly useful for preparing amino-alkyl esters of similar diphenylamine (B1679370) carboxylic acids. google.com

Amidation: The formation of an amide bond is a common strategy in medicinal chemistry. This can be achieved by reacting the carboxylic acid with a primary or secondary amine using a coupling agent such as N,N′-diisopropylcarbodiimide (DIC). researchgate.netsemanticscholar.orgresearcher.life This method facilitates amide bond formation under mild conditions. researchgate.net Another route involves converting the carboxylic acid to its acyl chloride, which subsequently reacts with an amine to yield the corresponding amide. researchgate.net This approach has been used to synthesize a variety of diamides from related p-aminobenzoic acid derivatives. researchgate.net

Salt Formation: As a carboxylic acid, the compound can react with inorganic or organic bases to form salts. This modification is a straightforward way to enhance aqueous solubility and is a common strategy in drug formulation.

Modification TypeReagentsResulting Functional Group
EsterificationAlcohol (R'-OH), Acid CatalystEster (-COOR')
AmidationAmine (R'R''NH), Coupling Agent (e.g., DIC)Amide (-CONR'R'')
Salt FormationBase (e.g., NaOH, TRIS)Carboxylate Salt (-COO⁻ M⁺)
Table 1. Summary of Chemical Modifications at the Carboxyl Group.

Derivatization and Substitution on the Aromatic Phenyl Ring

Both phenyl rings of the diphenylamine scaffold are potential sites for substitution, which can influence the molecule's electronic properties, conformation, and interactions with biological targets. The regioselectivity of these substitutions is dictated by the directing effects of the existing substituents.

On the benzoic acid ring, the secondary amine (-NH-) is a strongly activating ortho-, para-directing group, while the carboxylic acid (-COOH) is a deactivating meta-directing group. Electrophilic aromatic substitution would therefore be expected to occur at the positions ortho to the amino group (C3 and C5).

On the second phenyl ring, the trifluoromethoxy group (-OCF3) is a moderately deactivating, ortho-, para-directing group. Therefore, substitutions on this ring would likely occur at the positions ortho to the trifluoromethoxy group (C3' and C5'). Such derivatizations can be used to introduce a wide range of functional groups to modulate the compound's properties.

Alterations of the Amino Linkage and its Impact on Activity (e.g., N-alkylation, N-acylation)

The secondary amine linker is a critical feature, acting as a hydrogen bond donor and influencing the relative orientation of the two phenyl rings. Modification of this linker can have a profound impact on the molecule's biological activity.

N-alkylation: The introduction of an alkyl group onto the nitrogen atom can be accomplished by reacting the parent compound with an alkyl halide in the presence of a base. This modification removes the hydrogen bond donor capability of the amino group, which can be a key determinant of biological activity.

N-acylation: Acylation of the secondary amine, for instance through reaction with an acyl chloride or anhydride, transforms the amine into an amide. rsc.org This change significantly alters the electronic properties and geometry of the linker, replacing the basic amine with a neutral, planar amide group and removing its hydrogen-bond donating ability. Chloroacetylation of diphenylamine is a known method to initiate the synthesis of further derivatives. nih.govnih.gov The Fries-type rearrangement of N-acylated diphenylamines can also lead to C-acylated products on the aromatic rings. rsc.org

Modification TypeTypical ReagentsStructural ImpactProperty Change
N-alkylationAlkyl halide, BaseConverts secondary amine to tertiary amineRemoves H-bond donor, increases steric bulk
N-acylationAcyl chloride or AnhydrideConverts secondary amine to amideRemoves H-bond donor, introduces carbonyl group, alters electronics
Table 2. Modifications of the Amino Linkage.

Scaffold Hopping and Bioisosteric Replacements for Enhanced Properties

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to generate novel chemical entities with improved properties while retaining the desired biological activity. rsc.orgnih.gov This involves replacing a core structural motif or a functional group with another that has similar steric and electronic properties. slideshare.net

Phenyl Ring Replacements: The phenyl rings can be replaced by various bioisosteres to enhance metabolic stability or modulate solubility. hyphadiscovery.com For instance, replacing a phenyl ring with a pyridine (B92270) or pyrimidine ring can increase robustness towards oxidative metabolism. rsc.org Non-classical bioisosteres like bicyclo[1.1.1]pentane (BCP) have also been used as effective phenyl mimics. nih.gov

Carboxylic Acid Bioisosteres: The carboxylic acid group is often replaced to improve cell permeability and oral bioavailability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acidic heterocycles like 5-oxo-1,2,4-oxadiazoles. drughunter.com

Trifluoromethoxy Group Replacements: The trifluoromethoxy (-OCF3) group itself can be considered a bioisostere for other groups. It is often used to replace a tert-butyl group or a halogen like chlorine or bromine to increase lipophilicity and metabolic stability. Conversely, it could be replaced by other electron-withdrawing groups such as a trifluoromethyl (-CF3) or cyano (-CN) group to fine-tune electronic properties.

Original MoietyPotential Bioisosteric Replacement(s)Potential Advantage
Phenyl RingPyridine, Pyrimidine, ThiopheneImproved metabolic stability, altered solubility
Carboxylic AcidTetrazole, 5-Oxo-1,2,4-oxadiazoleEnhanced cell permeability and bioavailability drughunter.com
Trifluoromethoxy (-OCF3)Trifluoromethyl (-CF3), Cyano (-CN), Halogens (Cl, Br)Modulation of electronic properties and lipophilicity
Table 3. Potential Bioisosteric Replacements.

Molecular Hybridization Strategies with Other Bioactive Scaffolds (e.g., quinoxaline, thiadiazole, pyrazolone)

Molecular hybridization involves combining the core scaffold with other known bioactive heterocyclic systems to create a new hybrid molecule with potentially enhanced or synergistic activity.

Quinoxaline Hybrids: The quinoxaline scaffold is a privileged structure in medicinal chemistry. nih.gov Hybridization could involve linking the 4-((4-(trifluoromethoxy)phenyl)amino)benzoic acid moiety to a quinoxaline ring, often through an amide or ether linkage. The design of quinoxaline-1,3,4-oxadiazole hybrids has been explored as a strategy to develop compounds with antitumor activity. mdpi.com

Thiadiazole Hybrids: The 1,3,4-thiadiazole ring is a common pharmacophore. A close analogue, 4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}benzoic acid, demonstrates a hybridization strategy where the diphenylamine core is replaced by a phenyl-thiazole-amine structure, linking a trifluoromethyl-bearing heterocycle to a benzoic acid moiety. nih.gov

Pyrazolone/Pyrazole (B372694) Hybrids: Pyrazole derivatives are known for a wide range of therapeutic properties. nih.gov Research on antibacterial agents has led to the synthesis of 4-[4-(anilinomethyl)-3-phenylpyrazol-1-yl]benzoic acid derivatives. nih.gov A particularly relevant example involves the synthesis of potent antimicrobials based on a 1,3-bis-benzoic acid and trifluoromethyl phenyl derived pyrazole core. nih.gov These compounds merge a trifluoromethylphenyl group and a benzoic acid group with a central pyrazole ring, showcasing a successful hybridization strategy. nih.gov

Hybrid ScaffoldExample of Hybridization StrategyReference Compound Type
QuinoxalineLinking the core structure to a quinoxaline ring, potentially via an oxadiazole linker.Quinoxaline-1,3,4-oxadiazole hybrids mdpi.com
Thiadiazole/Thiazole (B1198619)Replacing the diphenylamine core with a phenyl-thiazole-amine structure.4-{[5-Phenyl-4-(trifluoromethyl)-1,3-thiazol-2-yl]amino}benzoic acid nih.gov
PyrazoleConnecting trifluoromethylphenyl and benzoic acid moieties through a central pyrazole ring.4-{4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-yl}benzoic acid derivatives nih.gov
Table 4. Molecular Hybridization Strategies.

Pharmacological and Biological Research Applications

Preclinical Research in Anti-cancer Modalities

Derivatives of para-aminobenzoic acid (PABA) have been investigated for their potential as cytotoxic agents. mdpi.comresearchgate.net The incorporation of trifluoromethyl groups is a common strategy in the design of potential anticancer drugs. mdpi.com

Structurally related compounds have demonstrated notable anti-cancer activity in preclinical models. For instance, the FTO inhibitor FB23-2, which shares structural similarities, shows a potent inhibitory effect on the proliferation of acute myeloid leukemia (AML) cell lines. uzh.ch Other research into novel synthetic iminoquinones and 3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives has also identified promising antiproliferative activity against various cancer cell lines. nih.govmdpi.com Specifically, certain propanoic acid derivatives with an oxime moiety exhibited potent cytotoxicity against A549 lung cancer cells, with IC₅₀ values surpassing that of the conventional chemotherapy drug cisplatin. mdpi.com

Table 1: Anti-cancer Activity of Structurally Related Compounds

Compound Class/DerivativeCancer Model/Cell LineKey FindingsReference
FTO inhibitor FB23-2Acute Myeloid Leukemia (AML) cell linesPotent inhibition of cell proliferation. uzh.ch
7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one (FBA-TPQ)Pancreatic, prostate, breast, ovarian cancer cell linesInhibited cell growth, induced apoptosis, and caused cell cycle arrest. Showed potent activity against breast and ovarian cancer xenograft tumors. nih.gov
3-[(4-acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivatives (compounds 21 and 22 )A549 (Human lung carcinoma)Exhibited potent cytotoxicity with IC₅₀ values of 5.42 µM and 2.47 µM, respectively. mdpi.com
PABA-derived Schiff basesHepG2 (Human liver cancer)Exhibited notable cytotoxicity with IC₅₀ values from 15.0 µM. mdpi.com

Antimicrobial Research, including Antibacterial, Antifungal, and Antimycobacterial Activities

The PABA scaffold is present in many drugs, and its derivatives have shown a range of biological activities, including antimicrobial effects. mdpi.comnih.gov

Antibacterial: Research into pyrazole (B372694) derivatives incorporating trifluoromethyl phenyl groups has yielded compounds with high potency as growth inhibitors of Gram-positive bacteria. nih.gov These compounds are particularly effective against Staphylococcus aureus, including methicillin-resistant strains (MRSA), and Enterococcus faecalis, with some derivatives showing Minimum Inhibitory Concentration (MIC) values as low as 0.78 µg/mL. mdpi.comnih.gov These agents have demonstrated bactericidal effects and a low tendency for resistance development. nih.gov Simple Schiff base derivatives of PABA have also shown antibacterial activity against MRSA with MICs from 15.62 µM. mdpi.comresearchgate.net

Antifungal: Derivatives of PABA have demonstrated potent and broad-spectrum antifungal properties. mdpi.comresearchgate.net Studies on para-alkoxyphenylcarbamic acid esters that contain a trifluoromethylphenyl fragment identified compounds with significant activity against Candida albicans, with a MIC value of 0.20 mg/mL for the most active derivative. nih.gov

Antimycobacterial: Investigations into PABA-derived Schiff bases have revealed moderate antimycobacterial activity. mdpi.comresearchgate.net In a study of triazole derivatives, the parent compound 4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiol showed promising activity against Mycobacterium tuberculosis H37Rv and multi-drug-resistant (MDR) strains, with MIC values of 5.5 µg/mL and 11 µg/mL, respectively. mdpi.com

Table 2: Antimicrobial Activity of Structurally Related Compounds

Compound Class/DerivativeMicroorganismActivity (MIC)Reference
Bis(trifluoromethyl)aniline pyrazole derivativeS. aureus strains0.78 µg/mL mdpi.com
Bis(trifluoromethyl)aniline pyrazole derivativeE. faecalis and E. faecium3.12 µg/mL mdpi.com
PABA-derived Schiff basesMethicillin-resistant S. aureus (MRSA)From 15.62 µM mdpi.com
para-alkoxyphenylcarbamic acid ester with trifluoromethylphenyl fragmentCandida albicans0.20 mg/mL nih.gov
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolM. tuberculosis H37Rv5.5 µg/mL mdpi.com
4-amino-5-(4-fluoro-3-phenoxyphenyl)-4H-1,2,4-triazole-3-thiolMDR M. tuberculosis11 µg/mL mdpi.com

Anti-inflammatory Research

Compounds derived from PABA have been noted for their potential anti-inflammatory properties. nih.gov This is consistent with the fact that derivatives of the structurally similar anthranilic acid (2-aminobenzoic acid) constitute an important class of non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov Furthermore, PABA has been shown to modulate anti-inflammatory pathways by inhibiting NF-κB signaling and the production of cytokines like IL-1β and TNF-α. researchgate.net

Enzyme Inhibition Studies for Various Therapeutic Areas

The ability of 4-((4-(trifluoromethoxy)phenyl)amino)benzoic acid and its analogs to inhibit specific enzymes is a key area of therapeutic research.

Cholinesterase: PABA derivatives have been evaluated for their inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes relevant to the pathology of Alzheimer's disease. nih.gov An in vitro study of one such derivative, 4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid, showed an IC₅₀ value of 7.49 ± 0.16 µM for AChE inhibition. nih.gov

Human Dihydroorotate Dehydrogenase (hDHODH): This mitochondrial enzyme is a critical target in the development of therapies for cancer and immunological disorders. nih.gov The FTO inhibitor FB23-2 was discovered to have off-target inhibitory activity against hDHODH. uzh.ch The carboxylate derivative of FB23-2, known as FB23, was an even more potent inhibitor of the isolated hDHODH protein, with an IC₅₀ value of 1.4 µM. uzh.ch This finding highlights that structural scaffolds related to this compound can interact with this important therapeutic target.

Heat Shock Protein (HSP90): Research specifically linking this compound or its direct derivatives to HSP90 inhibition is not prominent in the current body of scientific literature.

Table 3: Enzyme Inhibition by Structurally Related Compounds

EnzymeCompoundInhibitory Concentration (IC₅₀)Reference
Acetylcholinesterase (AChE)4-((bis(4-hydroxyphenyl)methylene)amino)benzoic acid7.49 ± 0.16 µM nih.gov
Human Dihydroorotate Dehydrogenase (hDHODH)FB23-29.2 µM uzh.ch
Human Dihydroorotate Dehydrogenase (hDHODH)FB23 (carboxylate derivative of FB23-2)1.4 µM uzh.ch

Investigation of Other Potential Therapeutic Applications

The versatile PABA scaffold has been explored for other potential health applications. nih.gov

Anti-Alzheimer's: The potential of PABA derivatives in anti-Alzheimer's research is suggested by their ability to inhibit cholinesterase, as mentioned previously. nih.gov Research into various natural products and phytochemicals suggests that antioxidant and anti-inflammatory activities are also crucial mechanisms for neuroprotection in the context of Alzheimer's disease. nih.govnih.gov

Antiviral: Benzoic acid derivatives have been identified as possessing antiviral activity. mdpi.com A newly synthesized derivative, NC-5, was found to inhibit influenza A viruses, including an oseltamivir-resistant strain, in a dose-dependent manner. mdpi.comnih.gov This compound demonstrated 50% effective concentrations (EC₅₀) of 33.6 µM and 32.8 µM against H1N1 and an oseltamivir-resistant H1N1 strain, respectively, with its mechanism linked to neuraminidase inhibition. nih.gov

Antioxidant: PABA derivatives have been noted for their antioxidant properties, which involve scavenging free radicals and mitigating oxidative stress. nih.govresearchgate.net Studies on various phenolic and benzoic acid derivatives confirm their capacity to act as antioxidants. nih.govnih.gov The antioxidant potential is often linked to the number and position of hydroxyl groups on the aromatic ring and the ability to stabilize radicals through delocalization. nih.gov

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-((4-(Trifluoromethoxy)phenyl)amino)benzoic acid, and what reaction conditions are critical?

  • Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. A common approach involves reacting 4-aminobenzoic acid with 4-(trifluoromethoxy)phenyl derivatives under catalytic conditions (e.g., Pd catalysts for cross-coupling). Critical parameters include temperature control (45–80°C), anhydrous solvents (e.g., DMF or acetonitrile), and inert atmospheres to prevent oxidation . Acidic or basic workup steps are necessary to isolate the benzoic acid moiety .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Answer :

  • 1H/13C NMR : To confirm the aromatic substitution pattern and trifluoromethoxy group integration. DMSO-d6 is often used due to the compound’s low solubility in non-polar solvents .
  • FT-IR : Identifies carboxylic acid (C=O stretch ~1700 cm⁻¹) and N–H bending (~1600 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., ESI-MS for [M+H]+ ion) .

Q. What are the primary applications of this compound in academic research?

  • Answer : It serves as:

  • A pharmacophore in drug discovery (e.g., enzyme inhibitors due to the trifluoromethoxy group’s electron-withdrawing properties) .
  • A ligand in coordination chemistry for metal-organic frameworks (MOFs) .
  • A reference standard in metabolic stability studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data between studies (e.g., conflicting NMR shifts)?

  • Answer : Discrepancies often arise from solvent effects, pH, or impurities. Mitigation strategies include:

  • Standardizing solvent systems (e.g., DMSO-d6 for consistency) .
  • Repeating synthesis under strictly anhydrous conditions to eliminate hydrolyzed byproducts .
  • Using 2D NMR (COSY, HSQC) to unambiguously assign signals .

Q. What strategies optimize synthetic yield while minimizing hazardous byproducts?

  • Answer :

  • Catalytic Optimization : Replace stoichiometric reagents (e.g., NaH) with catalytic Pd or Cu systems to reduce waste .
  • Green Solvents : Substitute DMF with cyclopentyl methyl ether (CPME) for safer large-scale reactions .
  • Hazard Analysis : Follow ACS guidelines for risk assessment, particularly for handling trifluoromethoxy precursors (flammability, toxicity) .

Q. How can computational methods enhance the design of derivatives with improved bioactivity?

  • Answer :

  • DFT Calculations : Predict electron density maps to identify reactive sites for functionalization (e.g., adding sulfonyl groups to enhance solubility) .
  • Molecular Docking : Screen derivatives against target proteins (e.g., kinases) to prioritize synthesis .
  • ADMET Prediction : Use tools like SwissADME to optimize logP and bioavailability .

Notes

  • Safety : Always conduct DSC analysis for thermal stability, as some analogs decompose exothermically above 150°C .
  • Data Reproducibility : Cross-validate crystallographic data (e.g., CCDC entries) for structural accuracy .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.